Ortho-Fluorophenoxy Substitution: Computed Lipophilicity and Hydrogen Bonding Differentiation from Non-Fluorinated and Para-Fluorinated Analogs
The ortho-fluorophenoxy group imparts distinct physicochemical properties compared to non-fluorinated and regioisomeric analogs. The target compound has a computed XLogP3 of 3.3 [1]. The non-fluorinated comparator 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946344-54-3, MW 306.36 g/mol) is predicted to have a lower XLogP (estimated ~2.8) due to the absence of the electronegative fluorine, reducing lipophilicity and membrane permeability potential [2]. Conversely, the para-fluorinated regioisomer 2-(4-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is expected to have a nearly identical XLogP but differs in electrostatic surface potential, hydrogen bond acceptor orientation, and metabolic stability profile due to the altered position of the fluorine atom [3].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (estimated ~2.8) |
| Quantified Difference | Δ ~0.5 log units (computed vs estimated) |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator value estimated by structural analogy |
Why This Matters
A ΔLogP of ~0.5 can significantly affect aqueous solubility, passive membrane permeability, and non-specific protein binding, directly impacting assay performance in cell-based screens.
- [1] PubChem. Compound Summary for CID 16866669. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 53325787, 2-phenyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide. National Center for Biotechnology Information, 2025. View Source
- [3] Böhm HJ, Banner D, Bendels S, et al. Fluorine in medicinal chemistry. ChemBioChem, 2004, 5(5): 637–643. View Source
